Calcifediol-d6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

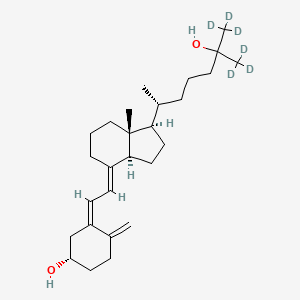

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-QFVHMXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735347 | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78782-98-6 | |

| Record name | D6-25-hydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcifediol-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D6-25-HYDROXYVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378HY809HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Calcifediol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol-d6, the deuterated analog of Calcifediol (25-hydroxyvitamin D3), is a critical tool in vitamin D research and clinical diagnostics. Its primary application lies in its use as an internal standard for the accurate quantification of Calcifediol and other vitamin D metabolites by mass spectrometry.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and analytical workflows.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in analytical methodologies. A summary of these properties is presented in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | [3] |

| Synonyms | 25-hydroxy Vitamin D3-d6, Calcidiol-d6, (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol-d6 | [1][4] |

| CAS Number | 78782-98-6 | [1][4] |

| Molecular Formula | C27H38D6O2 | [4] |

| Molecular Weight | 406.67 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Property | Value | Reference |

| Melting Point | 64-69 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | DMSO: ≥ 100 mg/mL (245.90 mM) | [4] |

| Chloroform | [5] | |

| Ethyl Acetate | [5] | |

| Stability | Store at -20°C, protect from light, stored under nitrogen. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | [4] |

Experimental Protocols

The accurate quantification of this compound, and by extension, endogenous Calcifediol, relies on robust analytical methodologies. The following is a representative experimental protocol for the analysis of this compound in a biological matrix (e.g., serum or plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

-

This compound standard

-

Internal standard (e.g., Calcifediol-d3)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Zinc sulfate solution (for protein precipitation)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation & Solid-Phase Extraction): a. To 100 µL of the biological sample, add 200 µL of an internal standard solution in acetonitrile containing 0.1% formic acid and 100 µL of zinc sulfate solution. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the supernatant from the centrifugation step onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of 40% methanol in water to remove interferences. g. Elute the analyte with 1 mL of methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- This compound: Precursor ion (Q1) m/z 407.4 -> Product ion (Q3) m/z 389.4 (loss of H2O).

- Internal Standard (Calcifediol-d3): Precursor ion (Q1) m/z 404.4 -> Product ion (Q3) m/z 386.4 (loss of H2O).

- Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

Data Analysis: a. Integrate the peak areas for the MRM transitions of this compound and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve using known concentrations of this compound standards. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and analytical procedures involving this compound, the following diagrams have been generated using the DOT language.

Caption: Vitamin D Metabolic Pathway.

Caption: Vitamin D Receptor Signaling Pathway.

Caption: LC-MS/MS Experimental Workflow.

References

- 1. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Navigating Calcifediol's Metabolic Maze: A Technical Guide to Deuterium-Labeled Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of vitamin D metabolism is crucial for understanding its myriad physiological roles and for the development of effective therapies for a range of conditions. Calcifediol, or 25-hydroxyvitamin D (25(OH)D), is the major circulating form of vitamin D and a key indicator of an individual's vitamin D status. To precisely track its metabolic fate and understand its pharmacokinetics, researchers are increasingly turning to stable isotope labeling. This technical guide provides an in-depth overview of the use of deuterium-labeled calcifediol in metabolism studies, offering a compilation of experimental protocols and quantitative data to aid in the design and interpretation of such research. The use of deuterium-labeled compounds, such as d3- or d6-calcifediol, allows for the differentiation of the administered tracer from endogenous pools of the vitamin, enabling precise measurement of its absorption, distribution, metabolism, and excretion.

The Vitamin D Metabolic Pathway

Vitamin D, whether synthesized in the skin via sunlight exposure or obtained from dietary sources, undergoes a two-step hydroxylation process to become biologically active. The first hydroxylation occurs in the liver, where vitamin D is converted to calcifediol (25(OH)D) by the enzyme 25-hydroxylase (primarily CYP2R1).[1][2] Calcifediol is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to form the active hormone calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)₂D).[1][2] Calcitriol is responsible for most of the physiological effects of vitamin D, including the regulation of calcium and phosphate homeostasis.[1]

The catabolism of both calcifediol and calcitriol is primarily initiated by the enzyme 24-hydroxylase (CYP24A1), which converts them into 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,24,25-trihydroxyvitamin D, respectively.[3] This intricate metabolic pathway is tightly regulated to maintain calcium homeostasis and ensure proper cellular function.

Experimental Protocols for Deuterium-Labeled Calcifediol Metabolism Studies

A typical study investigating the metabolism of deuterium-labeled calcifediol involves the administration of a known quantity of the labeled compound to subjects, followed by the collection of biological samples (primarily blood) at various time points for analysis.

Subject Preparation and Dosing

-

Subject Selection: Healthy adult volunteers are typically recruited for these studies. Exclusion criteria often include a history of metabolic bone disease, malabsorption syndromes, and the use of medications known to interfere with vitamin D metabolism.

-

Baseline Assessment: Prior to the administration of the labeled compound, baseline blood samples are collected to determine endogenous levels of vitamin D metabolites.

-

Dosing: A single oral dose of deuterium-labeled calcifediol (e.g., d3-25(OH)D3 or d6-25(OH)D3) is administered. The dosage can vary depending on the study's objectives. For pharmacokinetic studies, a tracer dose that is a fraction of the daily recommended intake is often used to minimize perturbations to the endogenous vitamin D system.

Sample Collection and Processing

Blood samples are collected at predefined time points post-dosing to capture the absorption, distribution, and elimination phases of the labeled calcifediol and its metabolites. A typical sampling schedule might include collections at 0 (pre-dose), 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours post-dose.[4] For longer-term studies, sampling may extend for several weeks.

Upon collection, blood is processed to obtain serum or plasma, which is then stored at -80°C until analysis to ensure the stability of the vitamin D metabolites.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[5]

-

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analytes of interest. A common workflow includes:

-

Protein Precipitation: To release the vitamin D metabolites from their binding proteins, an organic solvent like acetonitrile is added to the plasma or serum sample.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification is achieved using either LLE with a non-polar solvent or SPE with a C18 or silica-based cartridge.

-

Derivatization: To enhance the ionization efficiency of vitamin D metabolites, a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often used. This step significantly improves the sensitivity of the assay.[4]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where the different vitamin D metabolites (both labeled and unlabeled) are separated based on their physicochemical properties using a reversed-phase column.

-

Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each deuterated and non-deuterated metabolite are monitored. This allows for highly specific and sensitive quantification.

-

Quantitative Data from Deuterium-Labeled Calcifediol Studies

The use of deuterium-labeled calcifediol allows for the precise determination of its pharmacokinetic parameters. The following tables summarize key quantitative data from studies utilizing this methodology.

| Parameter | d3-25(OH)D3 | Endogenous 25(OH)D3 | Reference |

| Half-life (t½) in plasma | ~15 days | ~15-30 days | [3][6] |

| Time to maximum concentration (Tmax) | ~8 hours | N/A | [7] |

Table 1: Pharmacokinetic Parameters of Deuterium-Labeled vs. Endogenous Calcifediol

| Metabolite | Typical Plasma Concentration (Healthy Adults) | Reference |

| 25(OH)D3 | 20-50 ng/mL | [1] |

| 1,25(OH)2D3 | 15-60 pg/mL | [1] |

| 24,25(OH)2D3 | 1-5 ng/mL | [1] |

Table 2: Typical Circulating Concentrations of Key Vitamin D Metabolites

Conclusion

Deuterium-labeled calcifediol metabolism studies, coupled with sensitive and specific LC-MS/MS analytical methods, provide an invaluable tool for elucidating the complex pharmacokinetics of this crucial vitamin D metabolite. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this field. By precisely tracing the metabolic fate of calcifediol, we can gain deeper insights into vitamin D physiology and pathophysiology, ultimately leading to improved strategies for the prevention and treatment of vitamin D-related disorders.

References

- 1. Pharmacokinetics of oral vitamin D(3) and calcifediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D (25-hydroxy) Serum [pathlabs.rlbuht.nhs.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. 25(OH)D2 half-life is shorter than 25(OH)D3 half-life and is influenced by DBP concentration and genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pilot-randomized, double-blind crossover trial to evaluate the pharmacokinetics of orally administered 25-hydroxyvitamin D3 and vitamin D3 in healthy adults with differing BMI and in adults with intestinal malabsorption - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Vitamin D Metabolism: A Technical Guide to Calcifediol-d6 Tracers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Calcifediol-d6, a stable isotope-labeled tracer, in advancing vitamin D research. By enabling the precise tracking and quantification of vitamin D metabolites, this compound offers a powerful tool to elucidate the complex pharmacokinetics and metabolic pathways of this essential hormone. This whitepaper provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, serving as a vital resource for professionals in the field.

Introduction: The Need for Precise Vitamin D Assessment

Vitamin D plays a critical role in calcium homeostasis, bone health, and a growing number of extraskeletal functions. Understanding its intricate metabolism is paramount for developing effective therapeutic strategies for a range of conditions. Traditional methods of assessing vitamin D status by measuring total 25-hydroxyvitamin D (calcifediol) levels provide a static snapshot but fail to capture the dynamic processes of vitamin D absorption, distribution, metabolism, and excretion.

Stable isotope-labeled tracers, such as this compound, overcome these limitations by allowing researchers to distinguish between endogenously produced and exogenously administered vitamin D. This enables the accurate measurement of key pharmacokinetic parameters and the tracing of metabolic fates, providing unparalleled insights into the regulation of the vitamin D endocrine system. Calcifediol, being the primary circulating form of vitamin D and bypassing the initial hepatic 25-hydroxylation step, presents as a more direct and potent supplement, making its deuterated form an ideal tracer for studying the subsequent metabolic conversions.[1][2][3]

Core Principles of this compound Tracer Studies

This compound is a form of calcifediol where six hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This subtle change in mass makes it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry, without altering its biological activity.

The fundamental principle of a this compound tracer study involves administering a known dose of the labeled compound to a subject and subsequently measuring the concentrations of both the labeled (exogenous) and unlabeled (endogenous) forms of calcifediol and its downstream metabolites, such as calcitriol, over time. This allows for the determination of various kinetic parameters that are unattainable with conventional methods.

Key Applications in Vitamin D Research

The use of this compound as a tracer facilitates a deeper understanding of:

-

Pharmacokinetics: Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters of calcifediol.

-

Metabolic Pathway Analysis: Tracing the conversion of calcifediol to its active form, calcitriol, and other catabolites.

-

Bioavailability Studies: Comparing the bioavailability of different vitamin D supplement formulations.

-

Disease Pathophysiology: Investigating alterations in vitamin D metabolism in various disease states, such as chronic kidney disease, liver disease, and malabsorption syndromes.

-

Drug Interactions: Assessing the impact of co-administered drugs on vitamin D metabolism.

Quantitative Data from Vitamin D Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of calcifediol, often compared to cholecalciferol (vitamin D3), which highlight the rationale for using a calcifediol-based tracer. While specific data from this compound tracer studies are proprietary to the conducting researchers, these comparative data illustrate the types of quantitative insights that can be gained.

Table 1: Comparative Pharmacokinetics of Calcifediol and Cholecalciferol

| Parameter | Calcifediol | Cholecalciferol | Reference(s) |

| Potency (relative to cholecalciferol) | ~2-5 times more potent | 1 | [3][4] |

| Time to reach peak concentration | Faster | Slower | [4][5] |

| Half-life | ~15-24 days | Longer and more variable | [6][7] |

| Absorption | More efficient, less dependent on fat | Dependent on fat absorption | [1][2] |

Table 2: Illustrative Data from a Hypothetical this compound Tracer Study

| Parameter | Value | Unit |

| This compound Half-life | 18.5 | days |

| Conversion Rate to Calcitriol-d6 | 0.05 | % per day |

| Endogenous Calcifediol Production Rate | 35 | nmol/day |

| Metabolic Clearance Rate of Calcifediol | 0.12 | L/day |

Note: The data in Table 2 are for illustrative purposes to demonstrate the type of quantitative outputs from a tracer study and are not derived from a specific publication.

Experimental Protocols

A successful this compound tracer study requires meticulous planning and execution, from subject preparation to sample analysis. Below are detailed methodologies for a typical in vivo study.

In Vivo Administration and Sampling Protocol

This protocol is adapted from methodologies used for determining the half-life of 25-hydroxyvitamin D.

-

Subject Selection and Preparation:

-

Recruit healthy volunteers or a specific patient population based on the research question.

-

Obtain informed consent.

-

Instruct subjects to maintain their usual diet and sun exposure habits but to avoid vitamin D supplements for a specified period before and during the study.

-

Collect a baseline blood sample (fasting) before the administration of the tracer.

-

-

Tracer Administration:

-

Administer a single oral dose of this compound. The exact dose will depend on the study objectives and the sensitivity of the analytical method. A low dose that does not significantly perturb the endogenous vitamin D pool is preferred.

-

-

Blood Sampling Schedule:

-

Collect blood samples at multiple time points post-administration to capture the full pharmacokinetic profile. A typical schedule might include:

-

Pre-dose (0 hours)

-

4, 8, 12, 24, 48, and 72 hours post-dose

-

Days 7, 14, 21, and 28 post-dose

-

-

The timing of sample collection is critical and should be designed to accurately model the absorption, distribution, and elimination phases.[8]

-

-

Sample Processing and Storage:

-

Collect blood in serum separator tubes.

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 1500 x g for 15 minutes to separate the serum.

-

Transfer the serum to labeled cryovials and store at -80°C until analysis.

-

Analytical Protocol: LC-MS/MS Method for Quantification of Deuterated and Non-Deuterated Vitamin D Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of vitamin D metabolites due to its high sensitivity and specificity.

-

Sample Preparation:

-

Protein Precipitation: To a 100 µL serum sample, add an internal standard solution (e.g., d3-25-hydroxyvitamin D3 if measuring d6-calcifediol, or another deuterated analog not being used as the primary tracer). Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is loaded onto an SPE cartridge to remove interfering substances and concentrate the analytes. The cartridge is washed, and the vitamin D metabolites are then eluted with an appropriate organic solvent.

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and improve sensitivity, the extracted samples can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the diene moiety of vitamin D metabolites.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column to separate the different vitamin D metabolites. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate, is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific transitions for both the deuterated and non-deuterated forms of calcifediol and its metabolites.

-

Table 3: Example MRM Transitions for Calcifediol and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Calcifediol (unlabeled) | 401.3 | 383.3 |

| This compound | 407.3 | 389.3 |

| Calcitriol (unlabeled) | 417.3 | 399.3 |

| Calcitriol-d6 | 423.3 | 405.3 |

Note: The exact m/z values may vary depending on the adduct formed and the derivatization agent used.

Visualizing the Process: Workflows and Pathways

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolic activation and catabolism of Vitamin D, the pathway that is investigated using this compound tracers.

Caption: The metabolic pathway of Vitamin D3, from synthesis to its active form and subsequent catabolism.

Experimental Workflow for a this compound Tracer Study

This diagram outlines the logical steps involved in conducting a clinical research study using this compound as a tracer.

Caption: A comprehensive workflow for a clinical research study utilizing this compound as a tracer.

Conclusion

The use of this compound as a tracer represents a significant advancement in vitamin D research. It provides a robust and reliable method for dissecting the complex pharmacokinetics and metabolism of this vital hormone. By enabling the differentiation between endogenous and exogenous vitamin D pools, researchers can gain a more accurate and dynamic understanding of the vitamin D endocrine system. The detailed protocols and principles outlined in this technical guide serve as a valuable resource for scientists and drug development professionals seeking to leverage this powerful technique to unlock new insights into the role of vitamin D in health and disease.

References

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]

- 6. Calcifediol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Study of the fluctuation of serum vitamin D concentration with time during the same day and night on a random sample of healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Deuterated 25-Hydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of deuterated 25-hydroxyvitamin D3 (d-25OHD3). While primarily utilized as a stable isotope tracer in pharmacokinetic studies to elucidate the half-life and metabolism of vitamin D, the intrinsic biological activity of d-25OHD3 is a subject of significant interest. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence metabolic pathways and receptor interactions through the kinetic isotope effect (KIE). This guide summarizes the current understanding of d-25OHD3's biological activity, presents relevant quantitative data where available, details experimental protocols for its characterization, and provides visual representations of key pathways and workflows.

Introduction to Deuterated 25-Hydroxyvitamin D3

25-hydroxyvitamin D3 (25OHD3), or calcifediol, is the major circulating form of vitamin D in the body and the primary precursor to the active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol). Deuterated 25-hydroxyvitamin D3, typically [6,19,19-d3]-25OHD3 or other isotopologues, is a synthetic form where specific hydrogen atoms are replaced by deuterium. This isotopic substitution makes the molecule distinguishable from its endogenous, non-deuterated counterpart by mass spectrometry, rendering it an invaluable tool for pharmacokinetic research.[1][2]

The biological activity of 25OHD3 itself is multifaceted. While it has a lower affinity for the vitamin D receptor (VDR) compared to calcitriol, it can directly bind to and activate the VDR to regulate gene expression, particularly at higher concentrations.[3] The primary determinants of its overall biological impact are its conversion to calcitriol by the enzyme CYP27B1 (1α-hydroxylase) and its catabolism by CYP24A1 (24-hydroxylase). The introduction of deuterium at key positions can potentially alter these metabolic processes due to the kinetic isotope effect, thereby modulating the biological activity profile of the molecule.

Quantitative Data on Biological Activity

Direct comparative studies on the biological activity of deuterated versus non-deuterated 25OHD3 are limited in the existing literature. The majority of research focuses on its application as a tracer. However, we can infer potential differences based on the principles of the kinetic isotope effect and available data for related vitamin D analogs.

Table 1: Vitamin D Receptor Binding Affinity

| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (%) | Reference |

| 1α,25(OH)2D3 (Calcitriol) | Recombinant Human VDR | ~1-5 | 100 | [4] |

| 25-Hydroxyvitamin D3 | Recombinant Human VDR | ~100-500 | ~1-5 | [4] |

| Deuterated 25-Hydroxyvitamin D3 | Data Not Available | N/A | N/A |

Note: IC50 values are highly dependent on assay conditions. The data presented are representative ranges.

Table 2: Enzyme Kinetics of Key Vitamin D Metabolizing Enzymes

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Kinetic Isotope Effect (kH/kD) | Reference |

| Human CYP27B1 | 25-Hydroxyvitamin D3 | ~0.1-1.0 | Reported | Theoretically > 1 | [5] |

| Deuterated 25-Hydroxyvitamin D3 | Data Not Available | Data Not Available | Data Not Available | ||

| Human CYP24A1 | 25-Hydroxyvitamin D3 | ~1-10 | Reported | Theoretically > 1 | [6] |

| Deuterated 25-Hydroxyvitamin D3 | Data Not Available | Data Not Available | Data Not Available |

Note: The kinetic isotope effect (KIE) for C-H bond cleavage by cytochrome P450 enzymes is generally greater than 1, indicating a slower reaction rate for the deuterated substrate. The magnitude of the KIE for CYP27B1 and CYP24A1 with deuterated 25OHD3 has not been empirically determined.[7]

Signaling and Metabolic Pathways

The biological activity of 25OHD3 is initiated by its entry into target cells and subsequent interaction with metabolic enzymes and the vitamin D receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of deuterated 25OHD3.

UPLC-MS/MS Quantification of Deuterated and Non-deuterated 25-Hydroxyvitamin D3

This method is fundamental for pharmacokinetic studies and for quantifying substrate and metabolite concentrations in in vitro assays.

Objective: To separate and quantify deuterated and non-deuterated 25OHD3 and its metabolites in a biological matrix.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Ultra-performance liquid chromatography (UPLC) with a C18 or phenyl column.

-

Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol/acetonitrile).[8]

-

-

Mass Spectrometric Detection:

-

Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for each analyte (deuterated and non-deuterated forms).

-

Vitamin D Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the VDR.

Objective: To determine the IC50 and relative binding affinity of deuterated 25OHD3 for the VDR.

Methodology:

-

Reagents:

-

Recombinant human VDR.

-

Radiolabeled ligand (e.g., [3H]-1α,25(OH)2D3).

-

Unlabeled competitor (deuterated 25OHD3) at various concentrations.

-

Non-specific binding control (a high concentration of unlabeled 1α,25(OH)2D3).

-

-

Procedure:

-

Incubate the VDR with a fixed concentration of the radiolabeled ligand and varying concentrations of the deuterated 25OHD3.

-

Separate the bound from free radioligand using methods like hydroxylapatite precipitation or filter binding.[9]

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Generate a competition curve by plotting the percentage of bound radioligand against the concentration of the deuterated 25OHD3 to determine the IC50.[9]

-

In Vitro Cell-Based Activity Assay (HL-60 Differentiation)

The human promyelocytic leukemia cell line HL-60 can be induced to differentiate into monocytes/macrophages by active vitamin D compounds. This serves as a functional assay for VDR-mediated biological activity.[10]

Objective: To assess the potency of deuterated 25OHD3 in inducing HL-60 cell differentiation.

Methodology:

-

Cell Culture:

-

Culture HL-60 cells in appropriate media (e.g., RPMI 1640 with FBS).[11]

-

-

Treatment:

-

Treat the cells with varying concentrations of deuterated 25OHD3, non-deuterated 25OHD3 (as a comparator), and 1α,25(OH)2D3 (as a positive control) for a defined period (e.g., 72-96 hours).[12]

-

-

Assessment of Differentiation:

-

Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells gain the ability to produce superoxide, which reduces NBT to a blue formazan precipitate. The percentage of NBT-positive cells is determined by microscopy.[12]

-

CD11b/CD14 Expression: Differentiated monocytic cells upregulate the expression of cell surface markers CD11b and CD14, which can be quantified by flow cytometry.

-

Morphological Changes: Assess changes in cell morphology (e.g., increased cytoplasm-to-nucleus ratio, adherence) by microscopy after Wright-Giemsa staining.[10]

-

Conclusion and Future Directions

Deuterated 25-hydroxyvitamin D3 is a powerful tool in pharmacokinetic research. While direct comparative data on its biological activity is currently lacking, the principles of the kinetic isotope effect suggest that deuteration at sites of metabolic hydroxylation could decrease the rates of both activation by CYP27B1 and catabolism by CYP24A1. A reduced rate of catabolism could potentially lead to a longer biological half-life and sustained signaling, while a reduced rate of activation might temper its conversion to the more potent calcitriol. The net effect on overall biological activity is likely complex and warrants direct experimental investigation.

Future research should focus on conducting the comparative studies outlined in this guide to quantify the VDR binding affinity, enzyme kinetics, and in vitro and in vivo efficacy of deuterated 25OHD3. Such data would not only provide a more complete understanding of this important research compound but could also inform the design of novel deuterated vitamin D analogs with potentially improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic studies of 25-hydroxy-19-nor-vitamin D3 and 1 alpha,25-dihydroxy-19-nor-vitamin D3 hydroxylation by CYP27B1 and CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Data comparing the separation and elution of vitamin D metabolites on an ultra performance supercritical fluid chromatography tandem-mass spectrometer (UPSFC-MS/MS) compared to liquid chromatography (LC) and data presenting approaches to UPSFC method optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Phenotypic and Functional Analysis of HL-60 Cells Used in Opsonophagocytic-Killing Assay for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Calcifediol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol-d6, a deuterated form of calcifediol (25-hydroxyvitamin D3), serves as a critical tool in vitamin D research and clinical diagnostics, primarily as an internal standard for mass spectrometry. Its biological mechanism of action in vitro is considered identical to that of endogenous calcifediol. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects at the cellular level, focusing on its genomic, non-genomic, and Vitamin D Receptor (VDR)-independent pathways. This document synthesizes key quantitative data, details experimental protocols for studying its action, and provides visual representations of the involved signaling cascades.

Core Mechanisms of Action

This compound, mirroring calcifediol, modulates cellular function through three primary mechanisms:

-

Genomic Pathway: The classical pathway involving the nuclear Vitamin D Receptor (VDR) to regulate gene expression.

-

Non-Genomic Pathway: A rapid signaling cascade initiated at the cell membrane, leading to fluctuations in intracellular second messengers.

-

VDR-Independent Pathway: A more recently elucidated mechanism impacting lipid metabolism.

Genomic Mechanism of Action: VDR-Mediated Gene Regulation

The canonical mechanism of calcifediol action is through the modulation of gene transcription. This process, while slower than non-genomic pathways, results in sustained changes in cellular protein expression and function.

Signaling Pathway

The genomic signaling cascade is initiated by the binding of calcifediol to the nuclear Vitamin D Receptor (VDR). Although calcifediol is a potent VDR ligand, its active metabolite, calcitriol (1α,25-dihydroxyvitamin D3), exhibits a significantly higher binding affinity.[1][2] The key steps are as follows:

-

Cellular Entry and Nuclear Translocation: Being lipophilic, calcifediol diffuses across the cell membrane and enters the nucleus.

-

VDR Binding: Calcifediol binds to the ligand-binding domain of the VDR.

-

Heterodimerization: The calcifediol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).

-

VDRE Binding: This heterodimeric complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][3]

-

Transcriptional Regulation: The VDR-RXR-VDRE complex recruits co-activator or co-repressor proteins, which modify chromatin structure and initiate or suppress the transcription of target genes.

Quantitative Data: VDR Binding and Gene Expression

| Parameter | Value | Cell/System | Reference |

| VDR Binding Affinity (Kd of Calcitriol) | ~0.1 nM | Not specified | |

| Relative VDR Binding Affinity of Calcifediol | 100-1000 fold lower than Calcitriol | Not specified | |

| CYP24A1 mRNA Induction (100 nM Calcifediol, 24h) | Significant increase vs. control | Human Coronary Artery Smooth Muscle Cells | |

| CAMP & CD14 mRNA Induction (100 nM Calcifediol, 24h) | Significant increase vs. control | Keloid Keratinocytes |

Experimental Protocol: Competitive Radioligand Binding Assay for VDR

This assay quantifies the affinity of this compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

1. Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, Caco-2).

-

Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration near its Kd.

-

Test Compound: this compound, serially diluted.

-

Unlabeled Ligand: High concentration of unlabeled calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Glass fiber filters and a vacuum filtration manifold.

-

Detection: Liquid scintillation counter and scintillation cocktail.

2. Procedure:

-

Receptor Preparation: Homogenize cells expressing VDR in cold lysis buffer. Centrifuge to obtain a nuclear pellet, which is then resuspended in the assay buffer.

-

Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 1-2 hours at 4°C).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Non-Genomic Mechanism of Action: Rapid Intracellular Signaling

Calcifediol can elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These effects are mediated by receptors located on the cell membrane.

Signaling Pathway

This pathway involves the activation of second messenger systems, leading to a rapid increase in intracellular calcium concentration.[3]

-

Membrane Receptor Binding: Calcifediol binds to a membrane-associated VDR (mVDR), which may be complexed with caveolin-1, or to the Protein Disulfide Isomerase Family A Member 3 (Pdia3).

-

PLC Activation: This binding activates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Downstream Kinase Activation: The rise in intracellular calcium and the presence of DAG activate various protein kinases, such as Protein Kinase C (PKC), Calcium/calmodulin-dependent protein kinase II (CaMKII), and Mitogen-activated protein kinases (MAPK), leading to rapid cellular responses.

Quantitative Data: Intracellular Calcium Mobilization

| Parameter | Value | Cell Type | Reference |

| Effective Concentration | 10⁻⁵ M (10 µM) | Human Adipose-derived Mesenchymal Stem Cells (hADMSCs) | |

| Response Time | Rapid and sustained increase | hADMSCs | |

| Fluorescence Intensity (Max) | 3.83 ± 0.62 (mean ± SD) | hADMSCs |

Experimental Protocol: Intracellular Calcium Measurement with Fluo-4 AM

This protocol details the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to this compound.

1. Materials:

-

Cells: Adherent cells (e.g., hADMSCs) cultured in 96-well plates.

-

Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.

-

Pluronic F-127: 20% solution in DMSO.

-

Probenecid: To prevent dye leakage.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound at various concentrations.

-

Fluorescence Plate Reader: With excitation at ~490 nm and emission at ~515 nm.

2. Procedure:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

-

Dye Loading Solution Preparation:

-

Prepare a 1X assay buffer.

-

Add Fluo-4 AM stock solution to the assay buffer to a final concentration of 1-5 µM.

-

Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

-

Probenecid can be added if dye leakage is an issue.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the dye loading solution to each well.

-

Incubate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

-

Washing: Gently wash the cells with the assay buffer to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add this compound solution to the wells and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Normalize the fluorescence data to the baseline reading.

-

Plot the change in fluorescence intensity over time to visualize the calcium transient.

-

Determine dose-response curves and EC₅₀ values if multiple concentrations of this compound are tested.

-

VDR-Independent Mechanism of Action: Regulation of Lipid Metabolism

Recent studies have uncovered a novel mechanism of action for calcifediol that is independent of the VDR and involves the regulation of lipid synthesis.

Signaling Pathway

This pathway involves the targeted degradation of key proteins in the lipogenesis pathway.[4][5]

-

Interaction with SCAP: Calcifediol interacts with the SREBP Cleavage-Activating Protein (SCAP), an escort protein for Sterol Regulatory Element-Binding Proteins (SREBPs).

-

Ubiquitination and Degradation: This interaction promotes the ubiquitin-mediated proteasomal degradation of the SCAP-SREBP complex.

-

Inhibition of Lipogenesis: The degradation of SREBPs, which are master transcriptional regulators of genes involved in fatty acid and cholesterol synthesis, leads to a reduction in lipogenesis.

Conclusion

The in vitro mechanism of action of this compound is multifaceted, extending beyond the classical genomic pathway. As a VDR agonist, it directly regulates gene expression. Concurrently, it activates rapid, non-genomic signaling cascades through membrane-bound receptors, leading to immediate changes in intracellular calcium levels. Furthermore, its VDR-independent ability to modulate lipid metabolism by promoting the degradation of the SCAP-SREBP complex highlights a novel therapeutic avenue. A thorough understanding of these distinct mechanisms is paramount for researchers and drug development professionals working to harness the full potential of vitamin D analogs in various physiological and pathological contexts.

References

- 1. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Non-Genomic Effects of Calcifediol on Human Preosteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationship studies on vitamin D-based selective SREBP/SCAP inhibitor KK-052 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D Metabolite, 25-Hydroxyvitamin D, Regulates Lipid Metabolism by Inducing Degradation of SREBP/SCAP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Calcifediol-d6 Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Calcifediol-d6 powder. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other research applications. This guide details recommended storage conditions, stability data, potential degradation pathways, and experimental protocols for stability assessment.

Core Stability and Storage Recommendations

This compound is a deuterated form of Calcifediol, the primary circulating metabolite of Vitamin D3. As with many vitamin D analogs, it is sensitive to environmental factors. Proper storage is paramount to ensure its integrity and the accuracy of experimental results.

Key Storage Conditions:

-

Temperature: The recommended storage temperature for this compound powder is -20°C .[1][2][3] Storing at this temperature minimizes thermal degradation and preserves the compound's stability over the long term.

-

Light: this compound is light-sensitive .[4] Exposure to light, particularly UV radiation, can lead to isomerization and other forms of degradation. It should always be stored in light-resistant containers, such as amber vials.

-

Moisture: The compound should be protected from moisture. Storage in a dry environment is crucial, and containers should be sealed tightly to prevent the ingress of humidity. For long-term storage, placing the container within a desiccator is a recommended practice.

-

Atmosphere: To prevent oxidation, this compound powder should be stored under an inert atmosphere , such as argon or nitrogen.[4] This is particularly important for long-term storage or if the container will be opened multiple times.

Quantitative Stability Data

While specific long-term and accelerated stability data for this compound powder is not extensively published, data for the non-deuterated form, Calcifediol, provides a strong indication of its stability profile. The deuteration at the C26 and C27 positions is not expected to significantly alter the core molecule's susceptibility to thermal or photolytic degradation.

The European Food Safety Authority (EFSA) has published stability data on Calcifediol powder, which is summarized below. These data were generated from batches stored in closed aluminum bottles.

Table 1: Long-Term Stability of Calcifediol Powder at 5°C

| Storage Duration (Months) | Assay (%) |

| 0 | 100.0 |

| 12 | >99.0 |

Table 2: Accelerated Stability of Calcifediol Powder at 25°C / 60% RH

| Storage Duration (Months) | Assay (%) |

| 0 | 100.0 |

| 6 | >99.0 |

Table 3: Stressed Stability of Calcifediol Powder at 40°C / 75% RH

| Storage Duration (Months) | Assay (%) |

| 0 | 100.0 |

| 6 | ~98.5 |

Note: The data presented is for non-deuterated Calcifediol and serves as a close surrogate for the expected stability of this compound.

Potential Degradation Pathways

The primary degradation pathways for Calcifediol, and by extension this compound, involve isomerization and oxidation.

-

Isomerization: Exposure to heat and light can cause the isomerization of the triene system in the this compound molecule, leading to the formation of pre-Calcifediol-d6 and tachysterol-d6. These isomers may have different chromatographic and biological properties, impacting analytical accuracy.

-

Oxidation: The molecule is also susceptible to oxidation, particularly at the double bonds and hydroxyl groups. Storing under an inert atmosphere minimizes this degradation pathway.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound powder, particularly when used in regulated environments, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 70% B

-

5-15 min: 70% to 90% B

-

15-20 min: 90% B

-

20.1-25 min: 70% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound powder.

-

Dissolve in 10 mL of a suitable solvent (e.g., ethanol or acetonitrile) to create a stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.

Protocols:

-

Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 24-72 hours).

-

Acid/Base Hydrolysis: Prepare a solution of this compound and treat it with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Conclusion

The stability of this compound powder is critical for its effective use in research and development. Adherence to the recommended storage conditions of -20°C, protection from light and moisture, and storage under an inert atmosphere will ensure its long-term integrity. While specific stability data for the deuterated form is limited, the data for non-deuterated Calcifediol provides a reliable basis for handling and storage protocols. The implementation of a validated stability-indicating HPLC method and the execution of forced degradation studies are essential for confirming the stability and purity of this compound in any application.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 4. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Calcifediol-d6: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients and their labeled analogs is paramount for accurate quantification and formulation. This technical guide provides an in-depth overview of the solubility of Calcifediol-d6 (25-hydroxyvitamin D3-d6), a deuterated internal standard crucial for mass spectrometry-based assays.

This document summarizes available quantitative solubility data, outlines relevant experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various analytical and biological systems. For this compound, a deuterated analog of the major circulating form of vitamin D, precise solubility data in common organic solvents is essential for the preparation of accurate stock solutions and standards for clinical and research applications.

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, available information from product data sheets and related compounds provides valuable insights. The following table summarizes the known solubility values for this compound and its non-deuterated counterpart, Calcifediol. The data for the non-deuterated form can serve as a useful proxy, as the isotopic labeling is not expected to significantly alter the solubility profile.

| Compound | Solvent | Solubility | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] | Saturation was not reached at this concentration. |

| This compound | Ethanol | 50 µg/mL[2] | This value represents the concentration of a certified reference solution and may not reflect the maximum solubility. |

| Calcifediol | Dimethyl Sulfoxide (DMSO) | ≥13.65 mg/mL; 10 mg/mL; 20 mg/mL[3][4] | |

| Calcifediol | Ethanol | ≥41.2 mg/mL; 20 mg/mL[3][4] | |

| Calcifediol | Dimethyl Formamide (DMF) | 20 mg/mL[3] | |

| Calcifediol | Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[4] | |

| Calcifediol Monohydrate | Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Sonication is recommended. |

| Calcifediol Monohydrate | Ethanol | 120 mg/mL[5] | Sonication is recommended. |

| Calcifediol Monohydrate | Water | Insoluble[5] | |

| Calcifediol | Fatty Oils | Soluble[6] | Qualitative description. |

It is important to note that for many of the cited values for the non-deuterated form, the term "freely soluble" is used, suggesting that the upper limit of solubility may be higher than the reported quantitative figures.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. Several methods can be employed, ranging from simple equilibrium techniques to more high-throughput kinetic assays. The choice of method often depends on the stage of drug development and the amount of substance available.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic or equilibrium solubility is the shake-flask method. This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Protocol Outline:

-

Excess Solute Addition: An excess amount of the solid compound (e.g., this compound) is added to a vial containing the solvent of interest.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged or filtered (using a filter that does not adsorb the compound) to separate the solid phase from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Kinetic Solubility Assays

For earlier stages of drug discovery and when dealing with a large number of compounds, kinetic solubility assays offer a higher throughput. These methods measure the solubility of a compound from a concentrated stock solution (typically in DMSO) that is diluted into an aqueous buffer. It is important to recognize that these methods may overestimate solubility compared to thermodynamic methods as they can lead to the formation of supersaturated solutions.

Common Kinetic Solubility Assay Protocols:

-

Nephelometric Assay: This method relies on the detection of light scattering caused by the precipitation of the compound when its concentration exceeds its solubility limit. A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer in a microtiter plate. A nephelometer measures the turbidity of each well, and the solubility is determined as the concentration at which significant light scattering is first observed.

-

Direct UV Assay: In this method, a DMSO stock solution of the compound is added to a buffer solution. After a defined incubation period, any precipitated material is removed by filtration. The concentration of the dissolved compound in the filtrate is then quantified by measuring its UV absorbance at a specific wavelength.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

This comprehensive approach to determining and understanding the solubility of this compound is essential for its effective use in research and clinical settings, ensuring the accuracy and reliability of quantitative analytical methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D6-25-ヒドロキシビタミンD3 (26,26,26,27,27,27-D6) 溶液 50 μg/mL in ethanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 3. CALCIFEDIOL | 19356-17-3 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Calcifediol monohydrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. Calcifediol Monohydrate | 63283-36-3 [amp.chemicalbook.com]

Isotopic Purity of Commercially Available Calcifediol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Calcifediol-d6 (25-hydroxyvitamin D3-d6), a crucial internal standard for the accurate quantification of vitamin D metabolites in various biological matrices. This document outlines the typical isotopic enrichment and chemical purity of this compound from several commercial suppliers, details the experimental protocols used for its quality control, and visualizes the relevant metabolic pathways and analytical workflows.

Commercial Availability and Purity Specifications

This compound is offered by several specialized chemical suppliers. The isotopic enrichment and chemical purity are critical parameters that ensure its suitability as an internal standard in mass spectrometry-based assays. The following table summarizes the purity specifications from various commercial sources.

| Supplier | Product Name | Isotopic Enrichment | Chemical Purity (HPLC) | CAS Number |

| MedChemExpress | This compound monohydrate | 99.8%[1] | 97.5%[1] | 78782-98-6 |

| MedChemExpress | This compound | Not Specified | 98.91%[2] | 78782-98-6 |

| MedChemExpress | This compound | Not Specified | 99.09%[3] | 78782-98-6 |

| Sigma-Aldrich | 25-Hydroxyvitamin D3-26,26,26,27,27,27-d6 monohydrate | ≥98 atom % D[4][5] | ≥97% (CP)[4][5] | 78782-98-6 |

| VIVAN Life Sciences | This compound | Not Specified | Not Specified | 78782-98-6[6] |

| Santa Cruz Biotechnology | Calcifediol - Labeled d6 | Not Specified | Not Specified | 78782-98-6[7] |

| Amsbio | This compound | Not Specified | Not Specified | 78782-98-6[8] |

| Xcess Biosciences | This compound | Not Specified | Not Specified | 78782-98-6[9] |

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). These methods provide both qualitative and quantitative information about the extent and location of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, confirming the position of deuterium labels and quantifying the isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

-

-

¹H NMR (Proton NMR) Analysis:

-

Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

-

The spectrum is used to identify and integrate the signals of residual protons in the positions intended for deuteration.

-

The degree of deuteration is calculated by comparing the integral of the residual proton signals to the integral of a proton signal in a non-deuterated position of the molecule, which serves as an internal reference.

-

-

²H NMR (Deuterium NMR) Analysis:

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals.

-

The presence of signals at the expected chemical shifts confirms the successful incorporation of deuterium at the desired positions (typically at the C26 and C27 methyl groups).

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the deuterated compound and to quantify the distribution of isotopologues. It is often coupled with a separation technique like liquid chromatography (LC-MS/MS).

Methodology:

-

Sample Preparation (for LC-MS/MS):

-

Protein Precipitation: For samples in a biological matrix (e.g., serum or plasma), proteins are precipitated by adding a water-miscible organic solvent like acetonitrile or methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is subjected to LLE to further purify the analyte. A water-immiscible organic solvent, such as hexane or ethyl acetate, is added, and the mixture is vortexed. The organic layer containing the this compound is then separated, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the prepared sample is injected into an LC-MS/MS system.

-

The system separates this compound from other components using a C18 reversed-phase column.

-

The eluent is introduced into the mass spectrometer, which is typically operated in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) positive mode.

-

The mass spectrometer is set to monitor the specific mass-to-charge (m/z) ratio of the deuterated parent ion and its characteristic fragment ions. The isotopic enrichment is determined by analyzing the distribution of ions corresponding to different numbers of deuterium atoms.

-

Visualizations

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolic activation of Vitamin D3, highlighting the central role of Calcifediol.

Caption: Metabolic activation of Vitamin D3.

Experimental Workflow for Isotopic Purity Analysis

This workflow outlines the general steps involved in determining the isotopic purity of this compound using both NMR and LC-MS/MS.

Caption: General workflow for isotopic purity analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Vitamin D - Wikipedia [en.wikipedia.org]

- 5. [Biosynthesis of calcifediol and calcitriol: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Calcifediol in Serum Using Calcifediol-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3, is the major circulating metabolite of vitamin D3 and the primary indicator of an individual's vitamin D status.[1] Accurate measurement of calcifediol is crucial for the diagnosis and management of vitamin D deficiency and for research in various fields, including bone metabolism, autoimmune diseases, and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for calcifediol quantification due to its high sensitivity, specificity, and ability to multiplex.[2] This application note describes a detailed protocol for the development and validation of a robust LC-MS/MS method for the analysis of calcifediol in human serum, utilizing its stable isotope-labeled counterpart, Calcifediol-d6, as an internal standard to ensure accuracy and precision.[3][4]

Experimental Protocols

Materials and Reagents

-

Calcifediol standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, LC-MS grade

-

Human serum (charcoal-stripped serum for calibration standards and QCs)

-

96-well collection plates

-

Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting calcifediol from serum samples.[5]

-

To 100 µL of serum sample, standard, or quality control (QC) in a 96-well plate, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile containing 1% formic acid to each well to precipitate the proteins.[1]

-

Mix thoroughly by vortexing or using a plate shaker for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[6]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[7]

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Methanol with 0.1% formic acid.[8]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Gradient: A linear gradient from 60% to 95% Mobile Phase B over 5 minutes is a typical starting point for method development.[7]

Mass Spectrometry

-

System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

-

Ionization Mode: ESI positive.[6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions:

-

Calcifediol: The protonated molecule [M+H]⁺ is m/z 401.3. A common transition is m/z 401.3 > 383.3.

-

This compound: The protonated molecule [M+H]⁺ is m/z 407.3. A corresponding transition would be m/z 407.3 > 389.3.[3]

-

-

Key MS Parameters:

Data Presentation

The method was validated for linearity, lower limit of quantification (LLOQ), accuracy, and precision. The quantitative data is summarized in the tables below.

Table 1: Linearity and LLOQ

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| Calcifediol | 2 - 200 | >0.995 | 2 |

This table presents typical linearity and LLOQ values for a Calcifediol LC-MS/MS assay.[10]

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 5 | <10% | 90-110% | <15% | 85-115% |

| Medium | 80 | <10% | 90-110% | <15% | 85-115% |

| High | 160 | <10% | 90-110% | <15% | 85-115% |

This table summarizes the acceptance criteria for intra- and inter-day precision and accuracy based on multiple validated methods.[6][11]

Mandatory Visualization

Caption: Experimental workflow for LC-MS/MS analysis of Calcifediol.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 9. lcms.cz [lcms.cz]

- 10. scispace.com [scispace.com]